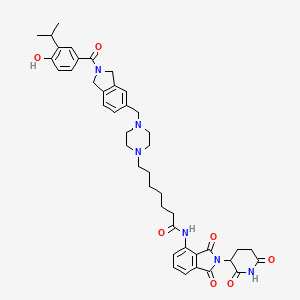

PROTAC Hsp90|A degrader 1

Description

Evolution of Protein Degradation Strategies in Chemical Biology

The journey towards TPD has been marked by a significant evolution in our understanding of cellular processes and our ability to manipulate them.

Traditional drug discovery has largely focused on an "occupancy-driven" model. nih.govresearchgate.net This approach relies on small molecules that bind to the active site of a target protein, thereby inhibiting its function. nih.gov While this strategy has yielded numerous successful drugs, it has inherent limitations. High drug concentrations are often required to maintain sufficient target occupancy, which can lead to off-target effects and toxicity. nih.govresearchgate.net Furthermore, this approach is often ineffective against non-enzymatic proteins, such as scaffolding proteins and transcription factors, which constitute a significant portion of the "undruggable" proteome. nih.govnih.gov

In contrast to the occupancy-driven model, TPD operates on an "event-driven" principle. nih.govjci.org This means that a transient interaction between a degrader molecule and its target is sufficient to trigger a cascade of events leading to the protein's destruction. jci.orgnih.gov This catalytic mechanism allows a single degrader molecule to eliminate multiple target proteins, leading to a more sustained and potent therapeutic effect at lower concentrations. jci.orgyoutube.com This approach has opened up new avenues for targeting proteins that were previously considered undruggable. nih.gov

Principles of Proteolysis-Targeting Chimeras (PROTACs)

At the heart of TPD are Proteolysis-Targeting Chimeras (PROTACs), which are engineered bifunctional molecules that harness the cell's own protein disposal system to eliminate specific proteins of interest. nih.govnih.gov

PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. mdpi.combiochempeg.com One end of the PROTAC binds to the target protein (the protein of interest, or POI), while the other end recruits an E3 ubiquitin ligase. nih.govyoutube.com This dual-binding action brings the target protein and the E3 ligase into close proximity, forming a ternary complex. nih.govyoutube.com The design and length of the linker are crucial for the stability and efficacy of this complex. acs.org

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins. nih.govyoutube.com PROTACs hijack this natural process to achieve targeted protein degradation. nih.govyoutube.com Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, to the target protein. researchgate.netnih.gov This polyubiquitination acts as a molecular "tag," marking the target protein for destruction by the proteasome, the cell's protein-shredding machinery. youtube.comyoutube.com The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules. acs.org

The ubiquitination process is a multi-step enzymatic cascade initiated by E1 ubiquitin-activating enzymes. lifesensors.comyoutube.com In an ATP-dependent reaction, the E1 enzyme activates a ubiquitin molecule by forming a high-energy thioester bond with it. wikipedia.orgnih.gov This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme, which in turn works with an E3 ubiquitin ligase to attach the ubiquitin to the target protein. youtube.comwikipedia.org There are a limited number of E1 enzymes in the human genome, placing them at the apex of the ubiquitination cascade. researchgate.net

PROTAC Hsp90|A degrader 1: A Case Study

This compound, also known as compound X10g, is a selective degrader of Heat shock protein 90α (Hsp90α). medchemexpress.comnih.gov Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are oncoproteins involved in cancer cell growth and survival. frontiersin.orgnih.gov Hsp90α, in particular, is overexpressed in many advanced tumors and is associated with tumor migration and metastasis. nih.govbioworld.com

Research Findings on this compound

Recent studies have highlighted the potential of this compound as a therapeutic agent for breast cancer. medchemexpress.comnih.gov

Selective Degradation: Compound X10g has been shown to selectively degrade Hsp90α without significantly affecting the levels of the constitutively expressed Hsp90β isoform in MCF-7 breast cancer cells. bioworld.com This selectivity is a key advantage, as it may reduce the toxicity associated with pan-Hsp90 inhibitors. nih.gov

Mechanism of Action: The degradation of Hsp90α by X10g is mediated through the ubiquitin-proteasome system. bioworld.com The molecule forms a ternary complex with Hsp90α and the E3 ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Hsp90α. bioworld.com

Anti-proliferative Activity: this compound has demonstrated inhibitory effects on the proliferation of various breast cancer cell lines. medchemexpress.com

| Cell Line | IC50 (μM) |

| MDA-MB-231 | 51.48 |

| MDA-MB-468 | 16.46 |

| MCF-7 | 8.93 |

| MX-1 | 11.95 |

| Source: medchemexpress.com |

It is important to note that, like other PROTACs, at high concentrations, X10g's ability to degrade Hsp90α diminishes due to the formation of binary complexes instead of the productive ternary complex. bioworld.com

Other Hsp90 Degraders

The development of Hsp90-targeting PROTACs is an active area of research. For instance, another degrader, BP3 (compound 16b), has also been shown to potently degrade Hsp90 and inhibit the growth of human breast cancer cells in a CRBN-dependent manner. nih.govmedchemexpress.comglpbio.com It exhibited a DC50 of 0.99 μM in MCF-7 cells. medchemexpress.combiocat.com

The development of selective Hsp90α degraders like this compound represents a promising new strategy for the treatment of breast cancer and potentially other malignancies where Hsp90α plays a crucial role. nih.gov By harnessing the cell's own protein disposal machinery, these novel agents offer a powerful and targeted approach to cancer therapy.

Role of the Ubiquitin-Proteasome System (UPS) in PROTAC-Mediated Degradation

E2 Ubiquitin-Conjugating Enzymes

The ubiquitination process is a sequential enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). nih.gov The E2 ubiquitin-conjugating enzyme plays a critical intermediary role. After ubiquitin is activated by an E1 enzyme in an ATP-dependent reaction, it is transferred to the active site cysteine of an E2 enzyme. nih.govacs.org The E2 enzyme then associates with an E3 ligase. youtube.com The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govmdpi.com There are approximately 40 different E2 enzymes in humans, and their pairing with various E3 ligases contributes to the specificity of protein ubiquitination. ontosight.ai While most PROTACs focus on recruiting E3 ligases, research has demonstrated that directly recruiting E2 enzymes can also be a viable, albeit more nascent, strategy for targeted protein degradation. acs.orgnih.gov

E3 Ubiquitin Ligases: Mechanistic Insights

E3 ubiquitin ligases are the master regulators of the ubiquitination process, providing substrate specificity for the degradation of over 80% of intracellular proteins. ontosight.ainih.gov The human genome encodes over 600 E3 ligases, but PROTAC development has predominantly focused on a small number for which potent, small-molecule ligands have been developed. nih.govbiorxiv.org The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for tissue-specific protein knockdown. youtube.com The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initiating step for degradation. frontiersin.org

Cereblon (CRBN) is a substrate receptor for the Cullin-RING E3 ligase 4 (CRL4) complex. nih.gov It has become one of the most widely used E3 ligases in PROTAC design, largely due to the availability of well-characterized ligands like thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs). nih.govnih.gov These ligands bind to CRBN, allowing it to be "hijacked" by a PROTAC to act upon a new target protein. mdpi.com

PROTAC Hsp90α degrader 1, also known as compound X10g, functions by recruiting the CRBN E3 ligase. cam.ac.uk Studies show that it forms a ternary complex involving Hsp90α and the CRBN protein. cam.ac.uk Another related compound, PROTAC HSP90 degrader BP3, also potently and selectively degrades HSP90 in a CRBN-dependent manner. biocat.com For instance, BP3 was shown to diminish HSP90 protein levels in MCF-7 cells with a half-maximal degradation concentration (DC50) of 0.99 µM. biocat.commedchemexpress.com The recruitment of CRBN by these PROTACs initiates the ubiquitination cascade specifically onto the Hsp90 target.

The von Hippel-Lindau (VHL) protein is another widely exploited E3 ligase substrate receptor, part of the CRL2VHL complex. nih.govnih.gov In its natural role, VHL recognizes and targets the alpha subunits of hypoxia-inducible factor (HIF-α) for degradation under normal oxygen conditions. researchgate.net The development of potent, peptide- and non-peptide-based small molecule ligands that mimic the HIF-α binding motif has made VHL a cornerstone of PROTAC research. nih.govresearchgate.net These ligands bind to VHL, allowing a PROTAC to bring it into proximity with a target protein. nih.gov Although PROTAC Hsp90α degrader 1 utilizes CRBN, the VHL system represents a major alternative platform in PROTAC design, and the choice between CRBN and VHL can dictate the degradation profile and efficacy against different targets. nih.govmrc.ac.uk

While CRBN and VHL are the most popular, the field is actively seeking to expand the repertoire of usable E3 ligases to overcome potential resistance and broaden the scope of degradable targets. nih.govjanusdrugdiscovery.com Other E3 ligases that have been successfully recruited by PROTACs include:

Mouse double minute 2 homolog (MDM2): An E3 ligase that naturally regulates the p53 tumor suppressor. researchgate.net

Inhibitor of apoptosis proteins (IAPs): A family of proteins that can function as E3 ligases. nih.gov

RNF4 and FEM1B: Other ligases that have been targeted using covalent ligand screening methods. nih.gov

KLHDC2: An emerging E3 ligase that is gaining attention for its potential to degrade a range of substrates. janusdrugdiscovery.com

Expanding the E3 ligase toolbox is a key goal in advancing TPD, as it could enable more precise, tissue-specific protein degradation by leveraging the differential expression patterns of various ligases. youtube.comjanusdrugdiscovery.com

Target Protein Polyubiquitination

Once the ternary complex is formed by a PROTAC such as Hsp90α degrader 1, the recruited E3 ligase (in this case, CRBN) catalyzes the transfer of ubiquitin molecules from a charged E2 enzyme onto the target protein, Hsp90α. youtube.comfrontiersin.org This process does not typically happen just once. Instead, a chain of ubiquitin molecules is built upon the target, a process known as polyubiquitination. nih.gov

This ubiquitin chain acts as a degradation signal, or "tag," recognized by the proteasome. rsc.org The type of linkage between ubiquitin molecules in the chain is critical. Lysine-48 (K48)-linked polyubiquitin (B1169507) chains are considered the canonical signal for proteasomal degradation, with a chain of at least four ubiquitin units being an efficient signal for many proteins. nih.govnih.govportlandpress.com The formation of these polyubiquitin chains on the target protein is the irreversible step that commits the protein to its destruction. nih.gov

26S Proteasome Recognition and Degradation

The final step in the PROTAC-mediated pathway is the recognition and degradation of the polyubiquitinated POI by the 26S proteasome. nih.gov The 26S proteasome is a large, multi-subunit protease complex responsible for degrading the majority of intracellular proteins. nih.gov It consists of a 20S core particle, which forms a barrel-shaped catalytic chamber, and one or two 19S regulatory particles that cap the ends of the barrel. portlandpress.com

The polyubiquitin chain on the target protein is recognized by intrinsic ubiquitin receptors located on the 19S regulatory particle, such as Rpn1, Rpn10, and Rpn13. portlandpress.com This binding event is the first step in a carefully orchestrated process. nih.gov Following initial recognition, the proteasome's ATPase subunits engage an unstructured region of the substrate, remove the ubiquitin tags, unfold the protein, and translocate it into the 20S catalytic core, where it is cleaved into small peptides. portlandpress.comescholarship.org This completes the degradation of the target protein, leaving the PROTAC molecule free to initiate another cycle. ebi.ac.uk

Research Findings for Hsp90α Degraders

PROTAC Hsp90α degrader 1 (X10g) has been shown to selectively induce the degradation of Hsp90α without affecting the Hsp90β isoform in MCF-7 cells. cam.ac.uk Its antiproliferative activity has been quantified in several breast cancer cell lines.

Table 1: Antiproliferative Activity of PROTAC Hsp90α degrader 1 (X10g) Data sourced from MedchemExpress and BioWorld. cam.ac.ukmedchemexpress.com

| Cell Line | IC50 (μM) |

| MDA-MB-231 | 51.48 |

| MDA-MB-468 | 16.46 |

| MCF-7 | 8.93 |

| MX-1 | 11.95 |

A similar compound, PROTAC HSP90 degrader BP3, also demonstrated potent activity against various breast cancer cell lines.

Table 2: Antiproliferative Activity of PROTAC HSP90 degrader BP3 Data sourced from MedchemExpress and GlpBio. medchemexpress.comglpbio.com

| Cell Line | IC50 (μM) |

| MCF-7 | 0.63 |

| MDA-MB-231 | 3.53 |

| 4T1 | 0.61 |

| MDA-MB-468 | 2.95 |

Compound Name Reference

Catalytic Mechanism of PROTAC Action

The catalytic cycle of this compound involves a series of orchestrated events that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). wikipedia.orgresearchgate.net This process can be broken down into three critical phases: ternary complex formation, polyubiquitination of the target protein, and proteasomal degradation, followed by the release and recycling of the PROTAC molecule.

Ternary Complex Formation: The Crucial Handshake

The cycle begins when the heterobifunctional this compound molecule acts as a molecular bridge. nih.gov One end of the PROTAC binds to the target protein, Hsp90α, while the other end simultaneously recruits an E3 ubiquitin ligase. rsc.org Research has identified that this compound specifically engages the cereblon (CRBN) E3 ligase. bioworld.comnih.gov This simultaneous binding results in the formation of a key three-part structure: the Hsp90α-PROTAC-CRBN ternary complex. bioworld.comnih.gov The formation of this transient complex is the essential, rate-limiting step that brings the degradation machinery into close proximity with the intended target. rsc.org At excessively high concentrations, PROTACs can lead to the formation of separate binary complexes (PROTAC-Hsp90α and PROTAC-CRBN), which are non-productive and can inhibit the degradation process, a phenomenon known as the "hook effect". wikipedia.orgbioworld.com

Ubiquitination: Tagging for Disposal

Once the ternary complex is successfully formed, the catalytic function of the recruited E3 ligase is initiated. nih.gov The E3 ligase, now held in close proximity to Hsp90α, facilitates the transfer of multiple ubiquitin molecules from a ubiquitin-loaded E2 conjugating enzyme onto the surface of the Hsp90α protein. wikipedia.orgcatapult.org.uk This process, known as polyubiquitination, creates a chain of ubiquitin tags on the target protein. This chain serves as a molecular flag, marking Hsp90α for destruction by the proteasome. nih.govnih.gov

Degradation and PROTAC Recycling: Completing the Cycle

The polyubiquitinated Hsp90α is then recognized by the 26S proteasome, the cell's protein degradation machinery. wikipedia.orgcatapult.org.uk The proteasome unfolds and cleaves the tagged Hsp90α into small peptides, effectively eliminating it from the cell. Crucially, after the target protein is ubiquitinated, the this compound molecule dissociates from the complex. rsc.orgcatapult.org.uk Now free, the single PROTAC molecule can bind to another Hsp90α protein and another CRBN E3 ligase, initiating a new cycle of degradation. catapult.org.ukportlandpress.com This ability to be recycled for multiple rounds of destruction is the essence of its catalytic mechanism, allowing for sustained protein degradation at sub-stoichiometric concentrations. nih.govportlandpress.com

Detailed Research Findings

The efficacy of this compound has been quantified in various breast cancer cell lines. The compound selectively degrades Hsp90α without significantly affecting the Hsp90β isoform. bioworld.com Studies have measured its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and its antiproliferative activity (IC50).

Degradation and Antiproliferative Activity of this compound

| Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | DC50 | 0.295 | bioworld.com |

| IC50 | 8.93 | medchemexpress.combioworld.com | |

| MDA-MB-231 | IC50 | 51.48 | medchemexpress.combioworld.com |

| MDA-MB-468 | IC50 | 16.46 | medchemexpress.combioworld.com |

| MX-1 | IC50 | 11.95 | medchemexpress.combioworld.com |

Maximum Degradation (Dmax) of Hsp90α

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| MCF-7 | Dmax | 66.4% | bioworld.com |

Properties

Molecular Formula |

C43H50N6O7 |

|---|---|

Molecular Weight |

762.9 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide |

InChI |

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53) |

InChI Key |

LHEOCGZFVGFDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O |

Origin of Product |

United States |

Heat Shock Protein 90 Hsp90 As a Biological Target

Hsp90 Chaperone Function and Client Protein Interactions

The chaperone activity of Hsp90 is a dynamic process, driven by the binding and hydrolysis of ATP, which induces conformational changes within the Hsp90 dimer. nih.govnih.gov This cycle, regulated by a host of co-chaperones, allows Hsp90 to interact with and mature a select group of client proteins. nih.govnih.gov

Role in Protein Folding and Homeostasis

Hsp90 is a cornerstone of the cellular machinery that ensures proteins adopt their correct three-dimensional structures to become functionally active. mit.eduelifesciences.org It is part of a complex network that prevents the aggregation of misfolded proteins, which can be toxic to the cell. mit.edu By managing the folding and stability of numerous proteins, Hsp90 is a key regulator of proteostasis, helping the cell to adapt to environmental changes and internal stresses. mdpi.comnih.govmit.edu In instances where proteins are terminally misfolded, Hsp90 collaborates with the ubiquitin-proteasome system to facilitate their degradation. mit.edu

Significance in Cellular Signaling Pathways

A significant portion of Hsp90's client proteins are key components of signal transduction pathways. leitir.isnih.gov These include a wide range of protein kinases and transcription factors that are essential for processes such as cell growth, differentiation, and survival. mdpi.commit.edu For instance, it is estimated that a majority of the human kinome, the complete set of protein kinases, is dependent on Hsp90 for stability and function. nih.gov By ensuring the proper conformation and activity of these signaling molecules, Hsp90 exerts profound control over virtually all aspects of cell behavior. nih.govmdpi.com

Hsp90 Isoforms: Hsp90α and Hsp90β

In mammalian cells, the cytoplasm contains two principal isoforms of Hsp90: Hsp90α and Hsp90β. nih.gov While they share a high degree of sequence similarity, they are encoded by different genes and exhibit distinct expression patterns and functional roles. nih.govnih.gov

Differential Expression and Regulation

The expression of the two major cytosolic Hsp90 isoforms is regulated differently. Hsp90β is expressed constitutively, meaning it is produced at a relatively constant level under normal cellular conditions. researchgate.net In contrast, Hsp90α is the stress-inducible isoform, and its expression levels increase significantly in response to cellular stressors like heat shock. researchgate.net The steady-state expression of these isoforms also varies dramatically across different tissues. nih.govnih.gov This differential regulation suggests that they have evolved to perform specialized functions within the cell.

Functional Distinctions and Overlap

Despite their structural similarities, Hsp90α and Hsp90β have distinct and often non-interchangeable functions. nih.govencyclopedia.pub Research has shown that Hsp90β is essential for embryonic development in mice. nih.govencyclopedia.pub Hsp90α, while not essential for viability, plays a crucial role in specific processes such as male fertility and has been identified as having extracellular functions related to cell motility, particularly under stressful conditions. nih.govencyclopedia.pub For example, in the context of wound healing, Hsp90β works inside the cell to stabilize a receptor, while Hsp90α is secreted to signal through that receptor to promote cell migration. biologists.com While both isoforms can interact with a similar set of co-chaperones, they can exhibit different behaviors with respect to client protein interactions, especially under stress. encyclopedia.pub

Therapeutic Rationale for Hsp90 Degradation

The reliance of a vast number of proteins on Hsp90 for their function, particularly those involved in cell proliferation and survival, has made it an attractive target for therapeutic intervention, especially in cancer. nih.govnih.gov Cancer cells, with their high rates of mutation and protein production, are often particularly dependent on Hsp90 to maintain the stability of oncogenic client proteins that drive tumor growth. nih.gov

Inhibiting Hsp90 function leads to the destabilization and subsequent degradation of these client oncoproteins by the proteasome, effectively crippling multiple cancer-driving pathways simultaneously. nih.govlabroots.com This approach has been the basis for the development of numerous Hsp90 inhibitors. mdpi.com

The advent of PROTAC technology offers a novel strategy that moves beyond simple inhibition. nih.govacs.org PROTACs, like PROTAC Hsp90|A degrader 1 (X10g), are designed to bring the target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. nih.govpolito.it This catalytic mechanism can be more efficient and sustained than traditional inhibition. Furthermore, the development of isoform-selective degraders such as X10g, which specifically targets Hsp90α, represents a significant advance. nih.govpolito.it This selectivity holds the potential to achieve potent anti-tumor activity while minimizing the toxicity that can arise from inhibiting the more ubiquitously essential Hsp90β isoform. nih.govpolito.it

Overcoming Limitations of Hsp90 Inhibitors

Despite the promise of targeting Hsp90, the clinical development of traditional Hsp90 inhibitors has been fraught with challenges. Many of these inhibitors are "pan-inhibitors," meaning they non-selectively block the function of all Hsp90 isoforms, including the stress-inducible Hsp90α and the constitutively expressed Hsp90β. mdpi.comacs.org This lack of specificity is a significant source of dose-limiting toxicities, as Hsp90β is crucial for the health of normal cells, and its inhibition can lead to adverse effects. mdpi.comnih.gov On-target toxicities, such as cardiac and ocular side effects, have been linked to the inhibition of specific isoforms like Hsp90α in non-cancerous tissues. mdpi.comfrontiersin.org

A further complication is that pan-inhibitors that target the N-terminal ATP-binding pocket of Hsp90 can trigger a cellular stress response known as the heat-shock response (HSR). mdpi.commdpi.com This protective mechanism leads to the increased production of other heat shock proteins, which can counteract the intended therapeutic effect and promote cell survival. mdpi.com The high conservation of the ATP-binding site across Hsp90 isoforms makes designing selective inhibitors difficult, and off-target effects remain a concern. mdpi.com These limitations have hindered the broad clinical application of many first-generation Hsp90 inhibitors, highlighting the need for novel therapeutic strategies. mdpi.compolito.it

Mechanism of Action of Protac Hsp90|a Degrader 1

Design Principles of PROTAC Hsp90|A Degrader 1

The efficacy of this compound is rooted in its rational design, which comprises three essential components: a warhead that binds to Hsp90, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. ashpublications.orgresearchgate.net

Hsp90-Binding Warhead (e.g., Geldanamycin-Based)

The "warhead" of this compound is a molecule specifically designed to bind to the Hsp90 protein. ashpublications.org In many iterations of Hsp90 degraders, this warhead is based on geldanamycin, a natural product known to be a potent inhibitor of Hsp90. nih.govmdpi.com Geldanamycin and its derivatives target the N-terminal ATP binding pocket of Hsp90, a critical site for its chaperone activity. nih.govfrontiersin.org By occupying this pocket, the geldanamycin-based warhead not only anchors the PROTAC to Hsp90 but also disrupts its normal function, initiating the degradation process. mdpi.comnih.gov The high sequence identity of the N-terminal ATP binding pocket across different Hsp90 isoforms allows for broad targeting. nih.govfrontiersin.org

E3 Ligase Ligand (e.g., Cereblon-Recruiting)

The second key component is a ligand that recruits an E3 ubiquitin ligase, a central enzyme in the ubiquitination process. ashpublications.orgresearchgate.net this compound often incorporates a ligand that specifically engages the Cereblon (CRBN) E3 ligase. nih.govnih.govmdpi.com Pomalidomide and thalidomide (B1683933) are well-known ligands for CRBN and are frequently used in the design of these PROTACs. mdpi.commedchemexpress.com By binding to CRBN, the PROTAC effectively brings this E3 ligase into close proximity with the Hsp90 protein that is simultaneously bound by the warhead. ashpublications.orgmdpi.com While over 600 E3 ligases exist in the human body, Cereblon and von Hippel-Lindau (VHL) are the most predominantly used in current PROTAC designs. ashpublications.orgnih.gov

Formation of the Hsp90|A Degrader 1-Induced Ternary Complex

The cornerstone of this compound's mechanism is the formation of a ternary complex, a transient structure composed of Hsp90, the PROTAC molecule, and the recruited E3 ligase (e.g., Cereblon). frontiersin.orgresearchgate.net This event-driven pharmacological action distinguishes PROTACs from traditional inhibitors. arvinas.com

Molecular Interactions Driving Ternary Complex Formation

The formation of this three-part complex is driven by a network of molecular interactions. researchgate.net The PROTAC acts as a molecular bridge, with its two ends binding to Hsp90 and the E3 ligase, respectively. ashpublications.org The stability of this ternary complex is not solely dependent on the individual binding affinities of the warhead and the E3 ligase ligand. nih.gov Instead, new protein-protein interactions between Hsp90 and the E3 ligase, induced by the PROTAC, play a crucial role in stabilizing the entire assembly. nih.gov Studies have shown that even weak binding affinity of the PROTAC to its target protein can be compensated for by strong, cooperative interactions within the ternary complex, leading to efficient degradation. nih.gov The formation of this complex brings the catalytic machinery of the E3 ligase into the vicinity of the Hsp90 protein, positioning it for the subsequent ubiquitination process. frontiersin.org

Cooperative Binding Mechanisms

The assembly of the ternary complex often exhibits positive cooperativity. nih.gov This means that the binding of one protein (e.g., Hsp90 to the PROTAC) can enhance the binding affinity of the second protein (the E3 ligase). researchgate.net This cooperativity is a key factor in the potency of many PROTACs. However, the degree of cooperativity can be influenced by the linker's properties. Longer or more flexible linkers might not always lead to positive cooperativity, as the energetic gains from new protein-protein interactions could be offset by the entropic cost of reduced flexibility of the PROTAC molecule. explorationpub.com The successful formation of a stable ternary complex is a prerequisite for the subsequent polyubiquitination of Hsp90 and its ultimate degradation by the proteasome. frontiersin.orgashpublications.org

Structural Dynamics of the Degradation Complex

The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency. The structural dynamics of this Hsp90α-X10g-CRBN complex are governed by the interplay of the PROTAC's linker length and composition, as well as the specific protein-protein interactions induced by the PROTAC. biorxiv.orgnih.gov While a crystal structure for the specific Hsp90α-X10g-CRBN complex is not publicly available, extensive research on other CRBN-based PROTACs provides a clear framework for understanding its dynamics. elifesciences.orgresearchgate.net

The PROTAC molecule often folds upon itself to facilitate favorable intermolecular contacts between Hsp90α and CRBN that would not otherwise occur. nih.gov The resulting complex is not static; it exists as an ensemble of conformations. biorxiv.org Computational modeling and molecular dynamics simulations are crucial tools to explore these structural distributions. elifesciences.orgnih.gov The key to successful degradation is the formation of "productive" conformations, where the structural arrangement of the complex positions a surface-exposed lysine (B10760008) residue on the Hsp90α protein in close proximity to the ubiquitin-charged E2 conjugating enzyme, which is associated with the CRL4^CRBN^ ligase scaffold. elifesciences.org The flexibility of the large, ring-type CRL4 ligase complex aids in accommodating a wide range of target proteins and facilitates the formation of these productive ternary complexes. The stability and lifetime of these productive complexes are often more predictive of degradation potency than the simple binding affinity of the PROTAC to either the target or the E3 ligase alone. pnas.org

Ubiquitination of Hsp90 Isoforms

Once a productive ternary complex is formed, the CRL4^CRBN^ E3 ligase catalyzes the transfer of ubiquitin molecules from the E2 enzyme to one or more surface lysine residues on the Hsp90α protein. biorxiv.org This process, known as ubiquitination or ubiquitylation, marks the protein for destruction.

The initial ubiquitin tag is typically extended into a polyubiquitin (B1169507) chain through the sequential addition of more ubiquitin molecules. researchgate.net This chain serves as a recognition signal for the proteasome. The formation of a polyubiquitin chain on the target protein is a hallmark of PROTAC-mediated degradation. nih.gov While endogenous Hsp90 quality control can be mediated by the E3 ligase CHIP, the degradation induced by X10g proceeds specifically through the recruited CRL4^CRBN^ complex. nih.govrupress.org The process is counter-regulated by deubiquitinating enzymes (DUBs), which can remove ubiquitin chains and rescue the protein from degradation. For instance, the DUB USP15 has been shown to antagonize the ubiquitylation of CRBN neosubstrates, and its inhibition can potentiate the effects of CRBN-based PROTACs. researchgate.net

The topology of the polyubiquitin chain is a critical element of the degradation signal. Ubiquitin itself has several lysine residues (K6, K11, K27, K29, K33, K48, and K63) that can be used to form chains. Chains linked through K48 are the canonical and most potent signal for proteasomal degradation. nih.gov Research into the degradation of neosubstrates recruited by E3 ligases has revealed that complex, branched ubiquitin chains can serve as particularly strong degradation signals. Specifically for targets of CRL-based PROTACs, the E3 ligase TRIP12 has been shown to cooperate with the recruited ligase to assemble K29/K48-linked branched ubiquitin chains. nih.gov This specific branched architecture is a powerful signal that robustly directs the tagged protein for proteasomal processing. nih.gov Therefore, it is understood that upon recruitment by X10g, Hsp90α is decorated with polyubiquitin chains, with K48-containing linkages being essential for its subsequent degradation.

Proteasomal Processing and Degradation of Hsp90α and Hsp90β

The final step in the PROTAC-mediated mechanism is the recognition and degradation of the polyubiquitinated Hsp90α by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading most intracellular proteins. nih.gov While this compound (X10g) is designed to be selective for the Hsp90α isoform, other Hsp90-targeting PROTACs have been shown to effectively degrade both Hsp90α and Hsp90β isoforms. pnas.org

The degradation process is not passive. Recent findings indicate that the ATPase p97, also known as valosin-containing protein (VCP), plays a crucial role downstream of ubiquitination for CRBN neosubstrates. pnas.org The p97 complex is thought to act as a segregase, using the energy from ATP hydrolysis to extract the ubiquitylated Hsp90α from the ternary complex or other cellular compartments, unfolding it, and delivering it to the proteasome for destruction. pnas.org The proteasome then breaks the protein down into small peptides, and the ubiquitin monomers are recycled for future use. The PROTAC molecule, X10g, is also released and can engage another Hsp90α molecule, continuing its catalytic cycle of degradation.

Biological Activity and Selectivity of Protac Hsp90|a Degrader 1

Protein Degradation Efficacy in Cellular Models

The effectiveness of a PROTAC is primarily measured by its ability to induce the degradation of the target protein within cancer cells. This is quantified through several key parameters, including the concentration required to achieve 50% degradation (DC₅₀), the maximum possible degradation (Dmax), and the speed of this process.

The half-maximal degradation concentration (DC₅₀) is a critical metric for assessing a PROTAC's potency.

PROTAC Hsp90 degrader BP3 has been shown to induce the degradation of Hsp90 protein in MCF-7 breast cancer cells with a DC₅₀ value of 0.99 µM after a 6-hour treatment. medchemexpress.comnih.gov

PROTAC Hsp90α degrader 1 (X10g) is described as a potent and selective degrader of Hsp90α. nih.gov While specific DC₅₀ values for degradation are not detailed in the available research, its potent anti-proliferative activity has been documented across several breast cancer cell lines, with IC₅₀ values of 8.93 μM in MCF-7, 11.95 μM in MX-1, 16.46 μM in MDA-MB-468, and 51.48 μM in MDA-MB-231 cells.

| Compound | Metric | Value | Cell Line | Reference |

|---|---|---|---|---|

| PROTAC Hsp90 degrader BP3 | DC₅₀ | 0.99 µM | MCF-7 | medchemexpress.com |

| PROTAC Hsp90α degrader 1 (X10g) | IC₅₀ (proliferation) | 8.93 µM | MCF-7 | |

| IC₅₀ (proliferation) | 11.95 µM | MX-1 | ||

| IC₅₀ (proliferation) | 16.46 µM | MDA-MB-468 | ||

| IC₅₀ (proliferation) | 51.48 µM | MDA-MB-231 |

The catalytic nature of PROTACs means that they can induce degradation of target proteins over time. biorxiv.org Evaluating the kinetics of this degradation is crucial for understanding their mechanism of action.

For PROTAC Hsp90 degrader BP3 , the reported DC₅₀ value was determined following a 6-hour incubation period. medchemexpress.com Similarly, some studies on other PROTACs detail time-dependent degradation profiles, showing that maximal degradation can be achieved at different time points, such as 6 or 24 hours. medchemexpress.comnih.gov However, detailed kinetic studies providing the degradation half-life (t₁/₂) for BP3 or X10g are not specified in the reviewed literature. Such studies typically involve treating cells with the PROTAC and measuring protein levels via methods like Western blotting at various intervals. nih.govnih.gov

Dmax represents the maximum percentage of a target protein that can be degraded by a PROTAC, regardless of the concentration used. zju.edu.cnbiorxiv.org This parameter indicates the efficacy of the degrader. For instance, some potent PROTACs developed for other targets, like TBK1 or CDK4/6, have been reported to achieve Dmax values of 96% and 92%, respectively. biorxiv.org Specific Dmax values for PROTAC Hsp90 degrader BP3 and PROTAC Hsp90α degrader 1 (X10g) have not been reported in the available research.

Target Engagement and Occupancy Studies

For a PROTAC to function, it must first bind to both the target protein (Hsp90) and an E3 ligase, forming a ternary complex. biorxiv.orgfrontiersin.org This engagement is a prerequisite for the subsequent ubiquitination and degradation of the target.

PROTAC Hsp90 degrader BP3 is a Cereblon (CRBN)-dependent degrader, indicating it engages the CRL4-CRBN E3 ligase complex. medchemexpress.com Studies on nanoparticles containing BP3 showed they were readily taken up by breast cancer cells, a necessary step for target engagement. nih.gov

Methodologies to confirm target engagement in live cells include advanced biophysical techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) and fluorescence polarization assays. biorxiv.orgfrontiersin.orgacs.org These assays can kinetically monitor the binding of a PROTAC to its targets and assess the formation of the ternary complex. acs.org While these methods are standard for PROTAC characterization, specific target engagement data for BP3 or X10g using these techniques were not available in the searched literature.

Isoform Selectivity for Hsp90α and Hsp90β

Mammalian cells contain two major cytosolic Hsp90 isoforms: Hsp90α, which is stress-inducible, and Hsp90β, which is constitutively expressed. nih.govuni-duesseldorf.de Developing isoform-selective degraders is a key strategy to potentially reduce the toxicities associated with pan-Hsp90 inhibition. dntb.gov.uaresearchgate.net

PROTAC Hsp90α degrader 1 (X10g) was specifically designed as a selective degrader of the Hsp90α isoform. nih.gov This selectivity is a significant finding, as Hsp90α is linked to tumor cell migration and is highly secreted by invasive tumors. nih.gov The structural basis for this selectivity is attributed to the presence of a serine residue (Ser52) in the Hsp90α binding pocket, which is absent in Hsp90β, allowing for selective warhead binding.

PROTAC Hsp90 degrader BP3 is described as a potent and selective degrader of Hsp90, though specific data comparing its degradation efficiency between the α and β isoforms is not provided in the reviewed materials. medchemexpress.com In contrast, other Hsp90 PROTACs, such as those based on the natural product geldanamycin, have been shown to effectively decrease the levels of both Hsp90α and Hsp90β. nih.govuni-duesseldorf.de

| Compound | Hsp90α Degradation | Hsp90β Degradation | Reference |

|---|---|---|---|

| PROTAC Hsp90α degrader 1 (X10g) | Yes (Selective) | No | nih.gov |

| PROTAC Hsp90 degrader BP3 | Yes | Data not specified | medchemexpress.com |

| Geldanamycin-based PROTACs | Yes | Yes | nih.gov |

Off-Target Effects and Proteome-Wide Specificity Profiling

A crucial aspect of developing any new therapeutic is ensuring its specificity to minimize unintended side effects. For PROTACs, this involves assessing the degradation of proteins other than the intended target. mtoz-biolabs.com This is typically evaluated using unbiased, mass spectrometry-based proteomic approaches. nih.gov

For PROTAC Hsp90α degrader 1 (X10g) , reports indicate it exhibits minimal off-target degradation in proteome-wide screening. Interestingly, the degradation profile of X10g was found to be more selective than the binding profile of its Hsp90α ligand alone, suggesting that the formation of a productive ternary complex provides an additional layer of specificity.

For PROTAC Hsp90 degrader BP3 , specific proteome-wide specificity data was not found in the searched literature. Generally, off-target effects of PROTACs can stem from a lack of specificity in either the target-binding ligand or the E3 ligase-recruiting ligand. mdpi.comresearchgate.net

Strategies for Minimizing Off-Target Activity

Several strategies are being explored to minimize the off-target activity of PROTACs and enhance their selectivity. scienceopen.comashpublications.org These approaches are critical for improving the therapeutic window and reducing potential toxicity associated with unintended protein degradation. ashpublications.orgnih.gov

Key strategies include:

Optimization of the Linker: The chemical linker connecting the Hsp90-binding warhead and the E3 ligase-recruiting ligand plays a crucial role in the formation and stability of the ternary complex (PROTAC-Hsp90-E3 ligase). Modifying the linker's length, rigidity, and attachment points can significantly improve the affinity and selectivity for the target protein. scienceopen.com

E3 Ligase Selection: The human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific expression patterns. ashpublications.org By selecting an E3 ligase that is preferentially expressed in tumor tissues, it is possible to develop PROTACs with enhanced tumor-targeted degradation and reduced off-target effects in healthy tissues. ashpublications.org

Modulating E3 Ligase Selectivity: Fine-tuning the interaction between the PROTAC and the E3 ligase can prevent the non-specific degradation of off-target proteins, leading to a more precise degradation process. scienceopen.com

Development of Novel Degradation Platforms: To address the off-target effects and potential resistance mechanisms associated with traditional VHL- and CRBN-based PROTACs, new approaches are being developed. nih.gov One such strategy is the creation of Heat Shock Protein 90-mediated Targeting Chimeras (HEMTACs). nih.gov HEMTACs bridge a target protein to Hsp90 itself to induce degradation, offering an alternative mechanism that may circumvent some of the limitations of conventional PROTACs. nih.govresearchgate.net

Targeted Delivery Systems: The use of nanoparticles, such as albumin-encapsulated PROTACs, can improve the solubility, bioavailability, and tumor-specific targeting of these degraders. researchgate.net This approach can help to minimize systemic exposure and reduce off-target toxicity. researchgate.net

Downstream Cellular Consequences of Hsp90 Degradation

The degradation of Hsp90 by PROTACs leads to a cascade of downstream cellular events, primarily through the destabilization and subsequent degradation of a wide array of Hsp90 client proteins. nih.govfrontiersin.org This has profound effects on cellular signaling, proliferation, and survival.

Impact on Hsp90 Client Proteins (e.g., BCR-ABL1, AR, ER)

Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. frontiersin.orgmdpi.com The degradation of Hsp90, therefore, leads to the destabilization and subsequent proteasomal degradation of these client proteins. frontiersin.org

BCR-ABL1: The oncoprotein BCR-ABL1, a hallmark of chronic myeloid leukemia (CML), is a well-established Hsp90 client protein. frontiersin.orgnih.gov Hsp90 facilitates the proper folding of BCR-ABL1, and its inhibition or degradation leads to the proteasomal degradation of the oncoprotein. frontiersin.orgashpublications.org This approach is effective even against imatinib-resistant BCR-ABL mutants. ashpublications.org

Androgen Receptor (AR): The androgen receptor is a key driver of prostate cancer progression. Hsp90 is essential for stabilizing the AR and maintaining its ligand-binding competency. nih.gov Degradation of Hsp90 results in the destabilization and degradation of the AR, offering a therapeutic strategy for prostate cancer. nih.gov

Estrogen Receptor (ER): The estrogen receptor plays a central role in the majority of breast cancers. In the absence of its ligand, the ER is associated with Hsp90, which stabilizes the receptor. acs.org Upon ligand binding, the ER dissociates from Hsp90. acs.org Targeting Hsp90 for degradation can lead to the destabilization and subsequent degradation of the ER, providing a therapeutic avenue for ER-positive breast cancers. mdpi.commdpi.com

Modulation of Cellular Signaling Pathways

The degradation of Hsp90 and its client proteins profoundly impacts multiple cellular signaling pathways that are crucial for tumor cell growth, proliferation, and survival. nih.govspandidos-publications.com

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Key components of this pathway, including the kinase Akt, are Hsp90 client proteins. aacrjournals.org Inhibition and subsequent degradation of Hsp90 lead to the destabilization and inactivation of Akt, thereby suppressing the PI3K/Akt/mTOR signaling cascade. aacrjournals.orgnih.gov

RAS/RAF/MEK/ERK (MAPK) Pathway: This signaling cascade is frequently hyperactivated in cancer and plays a critical role in cell proliferation, differentiation, and survival. spandidos-publications.com Several key kinases in this pathway, including RAF-1, are Hsp90 client proteins. researchgate.net Degradation of Hsp90 disrupts the stability and function of these kinases, leading to the downregulation of the MAPK pathway. mdpi.combiorxiv.org

The simultaneous disruption of multiple oncogenic signaling pathways through Hsp90 degradation represents a powerful anti-cancer strategy. mdpi.comnih.gov

Induction of Heat Shock Response (HSR) Modulation

A key consequence of Hsp90 inhibition or degradation is the activation of the Heat Shock Response (HSR). frontiersin.org This is a cellular defense mechanism that is primarily regulated by Heat Shock Factor 1 (HSF1). frontiersin.orgmdpi.com

Under normal conditions, HSF1 is kept in an inactive state through its association with Hsp90. nih.gov When Hsp90 is inhibited or degraded by a PROTAC, HSF1 is released, trimerizes, and translocates to the nucleus. mdpi.com In the nucleus, HSF1 binds to heat shock elements (HSEs) in the promoters of heat shock protein genes, leading to the increased expression of chaperones such as Hsp70 and Hsp27. frontiersin.orgmdpi.com

This induction of the HSR can be a double-edged sword. On one hand, it is a cellular stress response that can have cytoprotective effects, potentially leading to therapeutic resistance. frontiersin.org On the other hand, the sustained activation of HSF1 can also have pro-apoptotic consequences. The modulation of the HSR by Hsp90 degraders is an important area of ongoing research to fully understand its therapeutic implications.

Data Tables

Table 1: Effects of Hsp90 Degradation on Client Proteins

| Client Protein | Associated Cancer Type(s) | Consequence of Hsp90 Degradation | Supporting Evidence |

| BCR-ABL1 | Chronic Myeloid Leukemia (CML) | Degradation of the oncoprotein, leading to apoptosis of leukemia cells. nih.govashpublications.org | Hsp90 inhibitors induce degradation of both wild-type and imatinib-resistant BCR-ABL mutants. ashpublications.org |

| Androgen Receptor (AR) | Prostate Cancer | Destabilization and proteasomal degradation of the receptor, inhibiting androgen signaling. nih.gov | Hsp90 is required for AR stability and function. nih.gov |

| Estrogen Receptor (ER) | Breast Cancer | Destabilization and degradation of the receptor, blocking estrogen-mediated signaling. acs.orgmdpi.com | Hsp90 stabilizes the unliganded ER. acs.org |

| HER2 | Breast Cancer, Gastric Cancer | Degradation of the receptor tyrosine kinase, inhibiting downstream signaling. nih.gov | Hsp90 inhibitors lead to HER2 degradation. aacrjournals.org |

| Akt | Various Cancers | Degradation of the kinase, leading to inhibition of the PI3K/Akt/mTOR pathway. aacrjournals.org | Akt is a direct client of Hsp90. aacrjournals.org |

| RAF-1 | Various Cancers | Degradation of the kinase, leading to inhibition of the MAPK pathway. researchgate.net | RAF-1 is a well-established Hsp90 client protein. researchgate.net |

Table 2: Modulation of Cellular Processes by Hsp90 Degradation

| Cellular Process | Key Proteins Involved | Effect of Hsp90 Degradation | Supporting Evidence |

| Cell Signaling | Akt, RAF-1, ERK, mTOR | Inhibition of pro-survival and proliferative signaling pathways (PI3K/Akt/mTOR, MAPK). spandidos-publications.comnih.gov | Degradation of key kinases in these pathways. aacrjournals.orgresearchgate.net |

| Cell Cycle | Cdk4, Cdk6 | Cell cycle arrest. mdpi.com | Degradation of cell cycle regulatory proteins. mdpi.com |

| Apoptosis | Akt, Bcl-2 family | Induction of apoptosis. frontiersin.orgnih.gov | Downregulation of anti-apoptotic proteins and signaling. frontiersin.org |

| Heat Shock Response | HSF1, Hsp70, Hsp27 | Activation of HSF1 and induction of heat shock protein expression. frontiersin.orgmdpi.com | Release of HSF1 from Hsp90-mediated inhibition. mdpi.comnih.gov |

Preclinical Research Applications and Efficacy in Disease Models

In Vitro Cell-Based Studies

In vitro experiments using cultured human cancer cell lines serve as the foundation for understanding the cellular response to PROTAC Hsp90|A degrader 1. These studies have consistently shown its superiority over traditional Hsp90 inhibitors by leveraging a degradation-based mechanism.

Inhibition of Cancer Cell Proliferation (e.g., MDA-MB-231, MCF-7)

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. Its efficacy is typically quantified by the half-maximal growth inhibition concentration (GI₅₀), which measures the concentration of the compound required to inhibit cell population growth by 50%.

In studies involving breast cancer cell lines, the degrader demonstrated remarkable potency. For instance, in the estrogen receptor-positive MCF-7 cell line, the compound was significantly more effective at inhibiting cell growth than its parent Hsp90 inhibitor, NVP-AUY922. Similar potent activity was observed in the triple-negative breast cancer cell line MDA-MB-231. This enhanced activity is attributed to the PROTAC's ability to catalytically induce the degradation of Hsp90 and its extensive network of client proteins, which are essential for cancer cell survival and proliferation.

| Cell Line | Cancer Type | GI₅₀ (nM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma (ER+) | ~3 |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | ~10 |

Apoptosis Induction

The primary mechanism through which this compound halts cancer cell proliferation is by triggering programmed cell death, or apoptosis. This effect is a direct consequence of the degradation of Hsp90 client proteins, many of which are anti-apoptotic or critical for cell survival signaling pathways.

Biochemical analysis of cancer cells treated with the degrader confirms the activation of the apoptotic cascade. A hallmark of apoptosis is the cleavage and activation of effector caspases, such as Caspase-3. Studies have shown a concentration-dependent increase in the levels of cleaved Caspase-3 in cells exposed to this compound. Furthermore, this activation leads to the cleavage of downstream substrates, including Poly (ADP-ribose) polymerase (PARP). The appearance of cleaved PARP is a definitive marker of apoptosis and has been robustly observed in treated cells, confirming that the compound effectively induces cell death rather than simply halting cell growth.

Effects on Cell Cycle Progression

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle. Hsp90 is essential for the proper folding and stability of numerous proteins that regulate cell cycle checkpoints, including cyclin-dependent kinases (CDKs).

In Vivo Efficacy in Model Organisms (e.g., Xenograft Models)

The promising in vitro results prompted the evaluation of this compound in more complex biological systems, specifically in vivo animal models. These studies are crucial for determining if the compound's efficacy translates from a petri dish to a living organism, where factors like bioavailability and tissue penetration are critical.

Tumor Growth Inhibition Studies

The anti-tumor activity of this compound has been validated in preclinical xenograft models. In these experiments, human cancer cells, such as MDA-MB-231, are implanted into immunodeficient mice, allowing the formation of solid tumors.

Upon administration, the degrader has been shown to cause significant and sustained tumor growth inhibition. In multiple studies, treatment with this compound resulted in a dramatic reduction in tumor volume compared to vehicle-treated control groups. Notably, the degrader often demonstrated superior efficacy, including instances of tumor regression, when compared directly against its corresponding parent Hsp90 inhibitor. This highlights the therapeutic advantage of the degradation-based approach, which can achieve a more profound and durable suppression of oncogenic signaling pathways.

| Model Type | Cancer Cell Line | Key Finding |

|---|---|---|

| Subcutaneous Xenograft | MDA-MB-231 (Breast) | Demonstrated significant tumor growth inhibition and regression. |

| Subcutaneous Xenograft | Various Human Cancer Lines | Showed superior anti-tumor activity compared to the parent Hsp90 inhibitor. |

Pharmacodynamic Biomarker Analysis (Protein Levels)

To confirm that the observed in vivo anti-tumor activity was due to the intended mechanism of action, pharmacodynamic (PD) studies were conducted. These analyses involve collecting tumor tissue from treated animals and measuring the levels of the target protein and its downstream client proteins.

Western blot analysis of lysates from tumors treated with this compound confirmed a substantial reduction in the levels of Hsp90 client proteins. Key oncogenes known to be dependent on Hsp90 for their stability, such as HER2, CRAF, and CDK4, were effectively degraded within the tumor microenvironment. This molecular evidence provides a direct link between target engagement, protein degradation, and the resulting therapeutic effect (tumor growth inhibition). The ability to demonstrate robust degradation of these oncogenic drivers in vivo validates the PROTAC approach and underscores the compound's potential as a targeted cancer therapeutic.

Evaluation in Resistance Models (e.g., Enzalutamide-resistant)

The development of resistance to standard-of-care therapies, such as the androgen receptor (AR) antagonist enzalutamide (B1683756) in prostate cancer, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) that direct Heat shock protein 90 (Hsp90) for degradation have been evaluated for their potential to overcome such resistance. Hsp90 is a critical chaperone protein for the stability and function of numerous oncoproteins, including the androgen receptor.

In preclinical studies, conjugates combining an AR antagonist with an Hsp90 inhibitor demonstrated improved potency against enzalutamide-resistant 22Rv1 prostate cancer cells. researchgate.net This suggests that targeting Hsp90 can be an effective strategy in cancers that have developed resistance to direct AR inhibition. researchgate.net The rationale is that by degrading Hsp90, its client proteins, including mutated or overexpressed AR that drives resistance, are subsequently destabilized and degraded. nih.gov

Further research has supported this approach. For instance, the small molecule Ailanthone, which induces the degradation of both full-length AR and its splice variants by targeting the Hsp90 co-chaperone p23, has shown a strong anti-cancer effect in preclinical models of enzalutamide resistance. frontiersin.org Similarly, the curcumin (B1669340) analog ASC-J9 was found to overcome enzalutamide resistance in preclinical xenograft models by inducing AR protein degradation. frontiersin.org While not all of these are classic PROTACs, they validate the therapeutic concept of inducing the degradation of Hsp90 or its essential co-chaperones to combat resistance in prostate cancer. frontiersin.org

The efficacy of this strategy is not limited to prostate cancer. The principle of using degraders to overcome resistance is a key advantage of the technology, as PROTACs can often eliminate proteins that have developed mutations rendering traditional inhibitors ineffective. ashpublications.orgarvinas.com

Table 1: Efficacy of Hsp90-Targeting Degraders in Enzalutamide-Resistant Models

| Compound/Strategy | Mechanism | Resistant Model | Observed Effect | Source(s) |

| AR antagonist-Hsp90 inhibitor conjugates | Inhibits AR and Hsp90 | Enzalutamide-resistant 22Rv1 cells | Enhanced potency compared to AR antagonists alone | researchgate.net |

| Ailanthone | Induces AR degradation via targeting Hsp90 co-chaperon p23 | Enzalutamide-resistant models | Strong anti-cancer effect in vitro and in vivo | frontiersin.org |

| ASC-J9 (Curcumin analog) | Induces AR and AR-V7 degradation via ubiquitin-proteasome pathway | Enzalutamide-resistant CRPC xenograft models | Overcame enzalutamide resistance | frontiersin.org |

Investigation of Resistance Mechanisms to Hsp90 PROTAC Degraders

Despite their promise, resistance can also develop to PROTAC degraders. Understanding these mechanisms is crucial for the development of next-generation therapies and combination strategies. Resistance can emerge from adaptations at various levels, including the cell's degradation machinery, the target protein itself, or the activation of alternative signaling pathways.

Adaptations in the Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to tag a target protein for destruction. ashpublications.orgfrontiersin.org The efficacy of a PROTAC is therefore critically dependent on the integrity of this system, particularly the specific E3 ligase it recruits, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). arvinas.comfrontiersin.org

A primary mechanism of acquired resistance to PROTACs involves genetic changes that disrupt the function of the recruited E3 ligase complex. researchgate.net Studies using BET-PROTACs as a model have shown that chronic treatment can lead to genomic alterations in the core components of the VHL or CRBN E3 ligase complexes. researchgate.net For example, the genomic loss or deletion of these non-essential ligases can make the cancer cells resistant to degraders that rely on them. arvinas.com This highlights a vulnerability of the PROTAC approach: if the cellular machinery the drug co-opts is compromised, the drug becomes ineffective. researchgate.net

Target Protein Mutations or Overexpression

While PROTACs can often overcome resistance caused by point mutations that block inhibitor binding, changes in the target protein can still lead to resistance. ashpublications.orgarvinas.com In the context of Hsp90, preclinical studies have identified several mechanisms through which cancer cells can evade pharmacologic blockade.

One identified mechanism is the acquisition of mutations within the Hsp90 protein itself. For example, in KRAS-mutant cancer cells made resistant to the purine-scaffold Hsp90 inhibitor PU-H71, a specific mutation in Hsp90α (Y142N) was found to confer resistance. oncotarget.com Another significant mechanism is the overexpression of the target protein. oncotarget.com High levels of either intrinsic or acquired Hsp90 expression can effectively "soak up" the inhibitor, providing protection against its effects. oncotarget.com Furthermore, resistance can arise from mechanisms that are not directly related to the target's structure but affect the intracellular concentration of the drug, such as the amplification of the ABCB1 gene, which leads to overexpression of the drug efflux pump MDR1. oncotarget.com

Compensatory Pathway Activation

A third major route to resistance is the activation of compensatory signaling pathways that bypass the need for the targeted protein. When Hsp90 is inhibited and its client proteins are degraded, cells can adapt by upregulating alternative survival pathways.

Research has shown that blocking Hsp90 can induce the compensatory activation of the Akt and ERK signaling pathways. nih.gov This activation can lead to the transcriptional upregulation of interleukin 6 (IL6), which in turn activates STAT3. nih.gov Activated STAT3 can then stimulate Wnt/β-catenin signaling, ultimately causing resistance to Hsp90-targeting drugs. nih.gov Similarly, in KRAS-mutant cancers, blocking KRAS signaling can be compensated for by the activation of receptor tyrosine kinases (RTKs), which is a key de novo resistance mechanism. researchgate.net Because many RTKs are themselves Hsp90 client proteins, a hetero-bifunctional agent that targets both KRAS and Hsp90 has been shown to effectively suppress both pathways and overcome this compensatory resistance. oncotarget.comresearchgate.net

Table 2: Investigated Mechanisms of Resistance to Hsp90 Degraders

| Resistance Category | Specific Mechanism | Example | Source(s) |

| Adaptations in UPS | Genomic alterations compromising E3 ligase complexes | Loss or mutation of VHL or CRBN components following chronic PROTAC treatment | arvinas.comresearchgate.net |

| Target Protein Alterations | Mutation in the target protein | Hsp90α Y142N mutation conferring resistance to an Hsp90 inhibitor | oncotarget.com |

| Target Protein Alterations | Overexpression of target or drug efflux pumps | High intrinsic or acquired Hsp90 levels; ABCB1 gene amplification (MDR1) | oncotarget.com |

| Compensatory Pathways | Activation of alternative survival signals | Akt/ERK-mediated activation of STAT3 and Wnt/β-catenin signaling | nih.gov |

| Compensatory Pathways | Oncogenic switch | Activation of receptor tyrosine kinases (RTKs) to compensate for loss of KRAS signaling | researchgate.net |

Advanced Methodologies and Research Approaches for Protac Hsp90|a Degrader 1

Assays for Degradation Kinetics and Potency

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of its target protein. Several quantitative methods are employed to measure the rate and extent of this degradation.

HiBiT-LgBiT Complementation Assays

A powerful tool for quantifying protein levels in real-time within living cells is the HiBiT-LgBiT complementation assay. nih.govbiorxiv.orgpromega.com.au This system utilizes an 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous gene of the target protein, in this case, Hsp90. nih.govpromega.com.au The cell line also stably expresses the large subunit (LgBiT). biorxiv.org When the HiBiT-tagged Hsp90 is present, it combines with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal that is directly proportional to the amount of Hsp90 protein. promega.com.aupromega.com

Upon treatment with a PROTAC like Hsp90|A degrader 1, the degradation of HiBiT-Hsp90 leads to a decrease in the luminescent signal. promega.com.au This allows for the precise and kinetic measurement of protein degradation, enabling the determination of key parameters such as the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). promega.com.au For instance, a geldanamycin-based Hsp90 degrader, compound 3a, was shown to effectively downregulate HSP90 levels in K562 leukemia cells using this assay. nih.govfrontiersin.org The assay can be performed in a lytic endpoint format or in real-time with live cells to monitor both degradation and protein recovery. promega.com

Western Blotting and Quantitative Proteomics

Western blotting is a conventional and widely used technique to visualize and quantify the degradation of a target protein. frontiersin.orgmedchemexpress.com This method involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest, in this case, Hsp90. By comparing the band intensity of Hsp90 in treated versus untreated cells, the extent of degradation can be determined. nih.govfrontiersin.org For example, quantitative simple western immunoassays were used to show that a PROTAC with a PEG2-based linker induced the strongest degradation of Hsp90α and HSP90β in K562 cells. nih.govfrontiersin.org

To gain a broader understanding of a PROTAC's effects on the entire proteome, quantitative proteomics techniques like Tandem Mass Tag (TMT)-based proteomics are employed. biorxiv.orgnih.gov This powerful approach allows for the simultaneous identification and quantification of thousands of proteins in a cell. biorxiv.orgnih.gov Following treatment with the PROTAC, changes in the abundance of all detectable proteins are measured, revealing not only the on-target degradation of Hsp90 but also any potential off-target effects. biorxiv.org This global view is crucial for assessing the selectivity of the degrader. nih.gov

Techniques for Ternary Complex Characterization

The formation of a stable ternary complex, consisting of the PROTAC, the target protein (Hsp90), and an E3 ubiquitin ligase, is a critical prerequisite for successful protein degradation. nih.govcytivalifesciences.com Several biophysical techniques are utilized to study the kinetics and thermodynamics of this complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding kinetics and affinity of molecular interactions. cytivalifesciences.como2hdiscovery.co In the context of PROTACs, SPR is invaluable for dissecting the binary and ternary interactions. o2hdiscovery.co To characterize the ternary complex, one of the proteins (either Hsp90 or the E3 ligase) is immobilized on a sensor chip. A mixture of the other protein and the PROTAC is then flowed over the chip. o2hdiscovery.co

The resulting sensorgram provides kinetic parameters such as the association rate (ka) and dissociation rate (kd) of the ternary complex, from which the binding affinity (KD) can be calculated. o2hdiscovery.co A key parameter derived from SPR studies is the cooperativity factor (alpha), which indicates how the binding of one component influences the binding of the other. researchgate.net Positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions, is often a hallmark of an efficient PROTAC. cytivalifesciences.como2hdiscovery.co SPR is considered a medium-throughput technique that can provide crucial insights into the stability of the ternary complex, a key factor for potent degradation. o2hdiscovery.conih.gov

Table 1: Key Parameters in PROTAC Hsp90|A Degrader 1 Characterization

| Parameter | Description | Method of Determination |

|---|---|---|

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | HiBiT-LgBiT Assay, Western Blot |

| Dmax | The maximum percentage of target protein degradation achieved. | HiBiT-LgBiT Assay, Western Blot |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its targets (Hsp90 and E3 ligase), and of the ternary complex. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Cooperativity (α) | A factor that quantifies the extent to which the binding of the PROTAC to one protein partner influences its binding to the other. | Surface Plasmon Resonance (SPR) |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Changes in enthalpy, entropy, and Gibbs free energy upon binding, providing insight into the driving forces of the interaction. | Isothermal Titration Calorimetry (ITC) |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to directly measure the heat changes that occur during a binding event. whiterose.ac.ukeuropeanpharmaceuticalreview.com By titrating the PROTAC into a solution containing either Hsp90 or the E3 ligase, the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. whiterose.ac.ukresearchgate.net From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binary interactions. whiterose.ac.uk

While ITC is a low-throughput method, it is highly valuable for confirming binding stoichiometry and understanding the thermodynamic drivers of the interaction. o2hdiscovery.cosci-hub.se It can also be used to study the formation of the ternary complex, although these experiments can be more complex to design and interpret. researchgate.net The data from ITC provides a deeper understanding of the forces, such as hydrogen bonding and hydrophobic interactions, that stabilize the PROTAC-protein complexes. whiterose.ac.uk

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used to monitor the formation of the ternary complex in living cells. uni-bonn.de In a typical BRET assay for PROTACs, the target protein (Hsp90) is fused to a luciferase donor (like NanoLuc®), and the E3 ligase is fused to a fluorescent acceptor. When the PROTAC brings the donor and acceptor into close proximity, energy is transferred from the luciferase to the fluorophore, resulting in a detectable light emission from the acceptor. researchgate.net

The intensity of the BRET signal is directly proportional to the amount of ternary complex formed. This allows for real-time monitoring of complex formation and dissociation within a cellular environment. BRET assays are particularly useful for confirming that the PROTAC is capable of inducing the desired protein-protein interaction in its native setting. researchgate.net

Structural Biology Approaches

Structural biology provides atomic-level insights into how a PROTAC mediates the interaction between its target protein and an E3 ligase. The formation of a stable and productive ternary complex—comprising the target protein (Hsp90α), the PROTAC (X10g), and an E3 ligase—is the pivotal event for successful protein degradation. nih.gov

X-ray Crystallography of Ternary Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex protein assemblies. For PROTACs, obtaining a crystal structure of the ternary complex is a primary goal as it can reveal the precise binding modes, the conformation of the flexible linker, and the crucial protein-protein interactions that stabilize the complex. nih.govnih.gov

As of current research, a specific X-ray crystal structure for the ternary complex involving this compound (X10g), Hsp90α, and its recruited E3 ligase has not been made publicly available. The crystallization of such complexes is a known bottleneck in the field due to their inherent flexibility and the non-native nature of the protein-protein interactions, which can hinder the formation of a well-ordered crystal lattice. nih.gov

However, the value of this approach has been demonstrated for other PROTACs. For example, the crystal structure of the MZ1-VHL-BRD4BD2 ternary complex provided unprecedented insight into how a PROTAC can induce novel, favorable interactions between the target and the E3 ligase, explaining the high cooperativity and selectivity of the system. Such structural data is invaluable for the rational, structure-guided design of new and improved degraders. nih.govsemanticscholar.org Should a structure for the X10g complex be solved, it would illuminate the basis for its Hsp90α selectivity and guide the optimization of the linker and ligands for enhanced degradation potency.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a complementary and sometimes alternative method to X-ray crystallography, particularly for large and conformationally flexible complexes that are difficult to crystallize. nanoimagingservices.commdpi.com Given that PROTAC-induced ternary complexes can be dynamic, Cryo-EM is an increasingly attractive option for their structural elucidation. nanoimagingservices.comicr.ac.uk

Similar to crystallography, there are no specific published Cryo-EM structures of the ternary complex formed by this compound. However, the technique has been successfully applied to understand the broader Hsp90 chaperone machinery and its interaction with co-chaperones and client proteins. mdpi.comnih.gov These studies demonstrate the power of Cryo-EM to capture different conformational states of Hsp90-containing complexes. mdpi.com

Computational and In Silico Studies

Computational methods are indispensable in modern drug discovery, and they play a critical role in the design and optimization of PROTACs. These in silico approaches allow researchers to predict and analyze molecular interactions, accelerating the development cycle and reducing the need for extensive empirical screening. researchgate.netdigitellinc.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to model and understand PROTAC-mediated ternary complexes.

Molecular Docking is used to predict the preferred orientation of the PROTAC when bound to Hsp90α and the E3 ligase, and subsequently, to model the structure of the entire ternary complex. acs.orgnih.gov Protocols often involve docking the individual ligands into their respective protein binding pockets and then using the linker's flexibility to model the assembly of the full complex. acs.org In the development of a celastrol-derived PROTAC, molecular docking was used to predict the binding mode between the compound and its target protein. nih.gov

Molecular Dynamics (MD) Simulations are then employed to refine the docked poses and, more importantly, to assess the stability and conformational dynamics of the ternary complex over time. nih.gov By simulating the motions of atoms, MD can reveal the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. It can also map the conformational landscape to identify the most favorable arrangements for ubiquitination. nih.gov For instance, MD simulations of a different PROTAC system were used to relax a docked structure and revealed a vast protein-protein interaction surface that explained the complex's high affinity. nih.gov

While the specific paper describing this compound (X10g) did not detail molecular modeling studies, such methods are standard in the field for rationalizing structure-activity relationships and guiding the design of next-generation degraders. researchgate.netnih.gov

| Computational Method | Objective for this compound | Key Insights Generated |

|---|---|---|

| Molecular Docking | Predict the 3D structure of the Hsp90α-X10g-E3 ligase ternary complex. | Provides static snapshots of possible binding poses and key interactions within the binding pockets. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Assess the stability and flexibility of the ternary complex over time. | Reveals dynamic behavior, conformational changes, linker flexibility, and the network of interactions stabilizing the complex. nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. For traditional inhibitors, QSAR is a well-established method. However, for PROTACs, developing predictive QSAR models is more complex due to their tripartite structure (warhead, linker, E3 ligand) and multifaceted mechanism of action, which depends not just on binding affinity but on ternary complex formation and stability. nih.gov

Currently, there are no specific QSAR models published for this compound or for Hsp90-targeting PROTACs in general. The development of such models is challenging because degradation efficiency is influenced by numerous factors beyond simple molecular descriptors, including linker length and flexibility, and the cooperativity of the ternary complex. nih.gov

Nevertheless, QSAR studies performed on Hsp90 inhibitors can still provide valuable information for the design of the "warhead" portion of the PROTAC molecule. These models can help in optimizing the fragment that binds to Hsp90α to ensure potent and selective target engagement, which is a prerequisite for an effective degrader.

Machine Learning for Degradation Prediction and Design Optimization